molecular formula C21H19ClN2O4S2 B2365594 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1172240-95-7

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2365594
CAS No.: 1172240-95-7
M. Wt: 462.96
InChI Key: HOCMIFCXHDPBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups. Its structure includes a tetrahydroquinoline moiety, phenylsulfonyl group, and a benzenesulfonamide, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:

  • Formation of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This initial step might involve the cyclization of an appropriate amine with an aromatic aldehyde in the presence of a reducing agent.

  • Sulfonamide Formation: : The final step includes the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar routes but often with optimized conditions for scalability and efficiency. Batch processes or continuous flow methods might be employed, using catalysts and solvents to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of chemical reactions:

  • Substitution Reactions: : Due to the presence of the chloro group, nucleophilic substitution can occur, leading to the formation of various derivatives.

  • Reductions and Oxidations: : The tetrahydroquinoline moiety can be oxidized or reduced under specific conditions.

  • Coupling Reactions: : The benzenesulfonamide moiety can participate in coupling reactions, potentially forming new bonds with other aromatic systems.

Common Reagents and Conditions

  • Nucleophiles: : Amines, thiols, or alcohols for substitution reactions.

  • Oxidizing Agents: : Such as potassium permanganate for oxidation.

  • Reducing Agents: : Like lithium aluminum hydride for reduction.

  • Bases: : Typically used in sulfonamide formation, including pyridine or triethylamine.

Major Products

  • Substituted Derivatives: : Depending on the nucleophile used, a variety of substituted derivatives can be formed.

  • Oxidized/Reduced Forms: : Different oxidation states of the tetrahydroquinoline ring.

Scientific Research Applications

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in multiple domains of scientific research:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Medicine: : Investigated for its possible anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : Used in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

When compared with similar compounds, 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

  • N-sulfonylated tetrahydroquinolines: : Differing in their substituents on the quinoline or sulfonyl groups.

  • Chlorinated benzenesulfonamides: : Lacking the tetrahydroquinoline moiety.

  • Phenylsulfonyl derivatives: : Without the chloro substitution or benzenesulfonamide structure.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCMIFCXHDPBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.